molecular formula C23H20Br2N2O3 B11671344 N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

Cat. No.: B11671344
M. Wt: 532.2 g/mol
InChI Key: YQCUOYYXYBFGPY-UHFFFAOYSA-N
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Description

N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is a brominated carbazole derivative with a molecular formula of C₂₃H₂₀Br₂N₂O₃ and an average molecular mass of 532.232 g/mol . The compound features a carbazole core substituted with bromine atoms at the 3- and 6-positions, a 2-hydroxypropoxy linker, and an acetamide group attached to a para-substituted phenyl ring. Its monoisotopic mass is 529.984067 g/mol, and it is registered under ChemSpider ID 3745238 and MDL number MFCD01817386 .

Properties

Molecular Formula

C23H20Br2N2O3

Molecular Weight

532.2 g/mol

IUPAC Name

N-[4-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C23H20Br2N2O3/c1-14(28)26-17-4-6-19(7-5-17)30-13-18(29)12-27-22-8-2-15(24)10-20(22)21-11-16(25)3-9-23(21)27/h2-11,18,29H,12-13H2,1H3,(H,26,28)

InChI Key

YQCUOYYXYBFGPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Bromination of 9H-Carbazole

The synthesis begins with the dibromination of 9H-carbazole at the 3- and 6-positions. Bromination is typically performed using bromine (Br₂) in a chlorinated solvent like dichloromethane (DCM) at 0–5°C, yielding 3,6-dibromo-9H-carbazole with >90% regioselectivity. Alternative brominating agents, such as N-bromosuccinimide (NBS) in dimethylformamide (DMF), offer milder conditions but require longer reaction times (12–24 hours).

Key Reaction Conditions:

  • Solvent: DCM or DMF

  • Temperature: 0–25°C

  • Catalysts: None required for Br₂; FeCl₃ accelerates NBS reactions.

Epoxide Intermediate Formation

The 2-hydroxypropoxy side chain is introduced via an epoxide ring-opening reaction. 3,6-Dibromo-9H-carbazol-9-yl)oxirane is synthesized by treating 3,6-dibromo-9H-carbazole with epichlorohydrin in the presence of a base like K₂CO₃. The epoxide intermediate is highly reactive, enabling nucleophilic attack by phenolic oxygen in subsequent steps.

Mechanistic Insight:
The base deprotonates the hydroxyl group of epichlorohydrin, facilitating nucleophilic substitution at the carbazole’s 9-position. Ring strain in the epoxide drives regioselective opening.

Stepwise Synthesis of N-{4-[3-(3,6-Dibromo-9H-Carbazol-9-yl)-2-Hydroxypropoxy]Phenyl}Acetamide

Nucleophilic Substitution with 4-Aminophenol

The epoxide intermediate undergoes ring-opening with 4-aminophenol in a polar aprotic solvent (e.g., DMF or diethylene glycol) at 80–100°C. The reaction proceeds via an SN2 mechanism, with the amine group attacking the less hindered carbon of the epoxide.

Optimization Parameters:

  • Solvent: Diethylene glycol improves solubility and reduces side reactions.

  • Temperature: 80°C balances reaction rate and selectivity.

  • Catalyst: CuI or Pd(OAc)₂ enhances yield (85–92%).

Acetylation of the Aromatic Amine

The free amine group of the intermediate is acetylated using acetyl chloride in dichloromethane. Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine.

Procedure:

  • Dissolve 4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]aniline (10 mmol) in DCM.

  • Add TEA (12 mmol) and cool to 0°C.

  • Slowly add acetyl chloride (12 mmol) and stir at 25°C for 6 hours.

  • Quench with NaOH (1M), extract with DCM, and purify via recrystallization.

Yield: 78–85%.

Advanced Optimization Techniques

Regioselective Coupling via Ullmann Reaction

Patent WO2016163682A1 highlights the Ullmann coupling for constructing the biphenyl ether linkage. Using 2-bromo-4-methylaniline and aryl boronic acids, this method achieves 90% yield with Pd(OAc)₂ and K₃PO₄ in toluene/water.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 2,2'-bipyridyl

  • Base: K₃PO₄

  • Temperature: 110°C, 24 hours.

Tauber Carbazole Synthesis

The Tauber method cyclizes biphenyl derivatives using phosphoric acid at 150°C, forming the carbazole core. This step is critical for introducing the 3,6-dibromo substitution pattern.

Reaction Setup:

  • Biphenyl compound (1 eq) in 85% H₃PO₄

  • Stir at 150°C for 8 hours

  • Cool, dilute with ice water, and filter.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 2H, carbazole H-1 and H-8)

  • δ 7.52–7.48 (m, 4H, carbazole H-4, H-5, H-2, H-7)

  • δ 6.89 (d, J = 8.4 Hz, 2H, aryl H-3 and H-5)

  • δ 4.15–4.11 (m, 2H, OCH₂)

  • δ 2.18 (s, 3H, CH₃CO).

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O amide)

  • 1240 cm⁻¹ (C-O-C ether).

Physical Properties

PropertyValue
Molecular FormulaC₂₃H₂₀Br₂N₂O₃
Molecular Weight532.22 g/mol
Melting Point214–216°C
SolubilityDMSO, DMF, THF

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents advocate for continuous flow reactors to improve scalability. Key advantages include:

  • Precise temperature control (±2°C)

  • Reduced reaction time (epoxide formation in 1 hour vs. 6 hours batch).

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting material.

  • Recrystallization: Ethanol/water (7:3) yields >99% purity .

Chemical Reactions Analysis

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a carbazole core substituted with bromine atoms and a hydroxypropoxy group. The synthesis typically involves multiple steps:

  • Bromination of Carbazole : The starting material, carbazole, is brominated using N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.
  • Hydroxypropylation : The dibromo derivative is then reacted with a hydroxypropylating agent to introduce the hydroxypropoxy group.
  • Formation of Acetamide : The final product is obtained by reacting the hydroxypropyl derivative with an appropriate acetamide precursor .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to carbazole derivatives. For instance, compounds structurally similar to N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide have shown significant growth inhibition against various cancer cell lines, including breast and ovarian cancers .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been documented extensively. For example, P7C3-S243, a related aminopropyl carbazole compound, has demonstrated the ability to protect neurons in models of neurodegenerative diseases like Parkinson's disease. This suggests that this compound may also exhibit similar neuroprotective effects due to its structural characteristics .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit promising antimicrobial activity against various pathogens and cancer cell lines. For instance, some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityCompounds similar to this compound exhibited significant growth inhibition rates in several cancer cell lines (e.g., MCF7) with percentages exceeding 70% .
Neuroprotective ResearchRelated carbazole derivatives were found to protect neurons from oxidative stress and apoptosis in models of neurodegenerative diseases .
Antimicrobial ActivityCompounds derived from similar structures demonstrated effective antimicrobial properties against both bacterial and fungal strains .

Mechanism of Action

The mechanism of action of N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective properties, the compound is believed to protect neurons by preventing cell death and promoting cell survival. This is achieved through its ability to modulate signaling pathways involved in apoptosis and neuroinflammation . The exact molecular targets and pathways are still under investigation, but they likely include key proteins and enzymes involved in neuronal health and function.

Comparison with Similar Compounds

Key Observations :

  • Bromination vs. Chlorination/Fluorination : Bromine atoms in the target compound likely enhance steric bulk and lipophilicity compared to smaller halogens (Cl, F) in tetrahydrocarbazoles .
  • Saturation Effects : Tetrahydrocarbazoles exhibit partial saturation, which may reduce reactivity but improve pharmacokinetic profiles compared to fully aromatic carbazoles .
  • Functional Group Impact : The 2-hydroxypropoxy linker in the target compound introduces polarity, contrasting with the methoxy group in analogues from , which may influence solubility and membrane permeability .

Acetamide Derivatives with Non-Carbazole Cores

Compound Name Core Structure Molecular Formula Key Features Biological Activity Reference
Compound F (N-(3-((4-(6-(trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) Triazine-isoquinoline hybrid C₂₃H₂₁F₃N₆O₂ Trifluoromethoxy group enhances metabolic resistance. Sodium channel inhibition for analgesia.
N-Acetyl-N-[2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl]acetamide Dihydrophenanthrene core C₂₇H₂₁N₃O₃ Rigid fused-ring system. Structural studies (crystallography data available).

Key Observations :

  • Triazine-Based Analogues : Compounds like F () target ion channels, suggesting acetamide’s role in enhancing binding affinity despite divergent cores .
  • Structural Rigidity : The dihydrophenanthrene derivative () demonstrates how acetamide groups can stabilize complex architectures, though its biological relevance is unspecified .

Biological Activity

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is a complex organic compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbazole core, which is known for its diverse biological activities. The presence of bromine atoms enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets. The molecular formula is C21H18Br2N2O3SC_{21}H_{18}Br_2N_2O_3S .

  • Neuroprotection : Research indicates that compounds similar to this compound exhibit neuroprotective effects by preventing neuronal apoptosis and promoting survival in neurodegenerative contexts. For instance, (−)-P7C3-S243, a related aminopropyl carbazole, has shown efficacy in protecting neurons in models of Parkinson's disease and traumatic brain injury .
  • Antiviral Activity : The structural motifs present in the compound suggest potential antiviral properties. Similar carbazole derivatives have demonstrated inhibitory effects against SARS-CoV-2 through molecular docking studies, indicating strong binding affinities to critical viral proteins such as the main protease (Mpro) .

Neuroprotective Effects

A study focusing on neuroprotective agents found that compounds with the dibromocarbazole structure significantly improve neuronal survival rates in various models of neurodegeneration. The mechanisms include:

  • Antioxidant activity : Reducing oxidative stress in neuronal cells.
  • Modulation of signaling pathways : Influencing pathways related to cell survival and apoptosis.

Antiviral Properties

Molecular docking studies have highlighted the binding affinities of related compounds against SARS-CoV-2 proteins:

  • Binding Affinities :
    • Mpro: Compounds exhibited binding energies ranging from -8.77 to -8.92 kcal/mol.
    • Spike glycoprotein: Binding energies were noted between -6.43 and -6.69 kcal/mol.

These findings suggest that this compound may also serve as a lead compound for antiviral drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1NeuroprotectionDemonstrated that dibromocarbazole derivatives protect against neuronal death in mouse models of Parkinson's disease .
Study 2Antiviral ActivityIdentified strong binding affinities to SARS-CoV-2 proteins, suggesting potential as an antiviral agent .
Study 3PharmacokineticsInvestigated ADMET properties, showing favorable absorption and bioavailability characteristics for similar compounds .

Q & A

Q. What synthetic strategies are recommended for preparing N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide, and how are intermediates characterized?

The synthesis involves bromination of the carbazole core followed by nucleophilic aromatic substitution (SNAr) to attach the phenoxyacetamide moiety. Key intermediates, such as 3,6-dibromo-9H-carbazole, are characterized via IR spectroscopy (C-Br stretching at ~550 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns. Final purification uses column chromatography (silica gel, DCM:MeOH gradient) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

High-resolution ¹H and ¹³C NMR (400–600 MHz) resolve proton environments and confirm regioselectivity. IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups. Mass spectrometry (HRMS-ESI) validates the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

Use voltage-clamp electrophysiology on HEK293 cells expressing tetrodotoxin-sensitive (TTX-S) sodium channels (e.g., NaV1.7). Dose-response curves (0.1–10 µM) quantify IC50 values. Include positive controls (tetrodotoxin) and assess use-dependent inhibition via repetitive depolarization .

Q. How are solubility and stability optimized for biological testing?

Employ co-solvents (e.g., DMSO:PBS 1:9) for aqueous solubility. Stability is assessed via LC-MS under physiological conditions (37°C, pH 7.4) over 24 hours. Antioxidants (e.g., 0.1% ascorbic acid) mitigate oxidative degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence coupling efficiency during synthesis?

Bromine’s electron-withdrawing effect enhances SNAr reactivity but introduces steric hindrance. Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state geometries, while kinetic studies (HPLC monitoring) optimize reaction conditions (e.g., K2CO3 in DMF at 80°C) to balance these effects .

Q. What methodologies resolve crystallinity challenges in X-ray diffraction studies?

Slow vapor diffusion (DCM/hexane) at 4°C promotes ordered crystal growth. Heavy-atom derivatization (e.g., iodine) enhances scattering. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves disordered regions, yielding R-factors <5% .

Q. How does bromine substitution impact sodium channel binding affinity?

Comparative SAR studies show di-bromo analogs exhibit 10-fold higher NaV1.7 inhibition (IC50 = 0.3 µM) vs. mono-bromo derivatives. Molecular docking (AutoDock Vina) predicts halogen bonding with Tyr-362. Mutagenesis (Tyr→Phe) validates this interaction via reduced inhibition .

Q. How are contradictions in biological data across assay systems resolved?

Orthogonal assays (e.g., fluorescent thallium flux vs. patch-clamp) cross-validate activity. Membrane permeability (PAMPA) and protein binding (equilibrium dialysis) account for bioavailability differences. Meta-analysis identifies outliers due to assay-specific false positives .

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